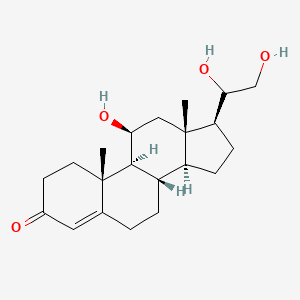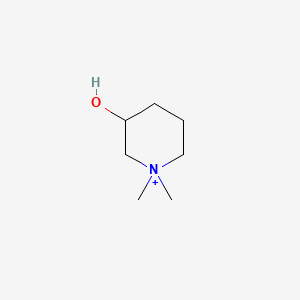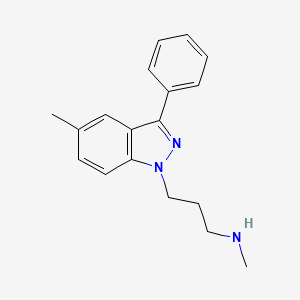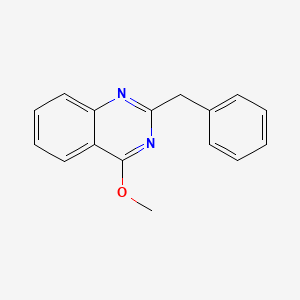
Glycophymoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycophymoline is a member of quinazolines.
Applications De Recherche Scientifique
Plant Stress Resistance
Glycophymoline, specifically Glycine betaine (GB), has significant implications in plant biology. GB, along with proline, plays a key role in enhancing plant abiotic stress resistance. These compounds accumulate in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. They contribute positively to enzyme and membrane integrity and mediate osmotic adjustment in plants. There is a correlation between the accumulation of GB and increased plant stress tolerance. The exogenous application of GB has been shown to significantly increase growth and crop yield under stressful conditions, although the effectiveness varies across different plant species and developmental stages (Ashraf & Foolad, 2007).
Cancer Metabolism
Glycophymoline plays a role in cancer metabolism, particularly in glutamine metabolism. Cancer cells often show altered metabolic pathways, including increased dependence on nutrients like glutamine. Understanding the role of compounds like glycophymoline in these metabolic pathways is crucial for developing therapeutic strategies against cancer (Altman, Stine, & Dang, 2016).
Glycobiology Research
Glycobiology, the study of carbohydrates in biological systems, involves the synthesis of glycoconjugates like glycopeptides or glycolipids. Research in this field has expanded rapidly, including studies on glycosylation, which is crucial in numerous biological processes and diseases. Glycophymoline-related compounds play a role in these processes by interacting with carbohydrate binding proteins and lectins, which are important for protein chromatography and pathogen detection (Villadsen et al., 2017).
Glycogen Metabolism
Glycophymoline is also relevant in the study of glycogen metabolism. Research has focused on the regulation of glycogen synthesis and degradation, particularly in response to hormonal signals like insulin and adrenaline. This research has implications for understanding diseases like diabetes and for athletic performance, as seen in studies of muscle glycogen degradation in athletes (Roach, Depaoli-Roach, Hurley, & Tagliabracci, 2012).
Glycomics and Bioinformatics
Glycomics, the study of glycan molecules, has benefited from advancements in bioinformatics. Understanding the structure and function of glycans, which are often complex and variable, is essential for comprehending cellular functions and disease mechanisms. Glycophymoline-related research contributes to this field by providing insights into the synthesis and interactions of glycans (Lieth et al., 2004).
Propriétés
Numéro CAS |
72361-61-6 |
|---|---|
Nom du produit |
Glycophymoline |
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-benzyl-4-methoxyquinazoline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-13-9-5-6-10-14(13)17-15(18-16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clé InChI |
IYFCZALHGYMIIU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canonique |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



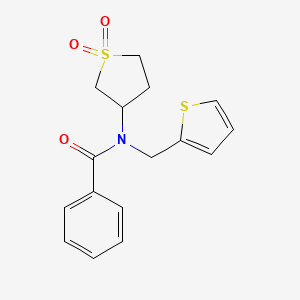
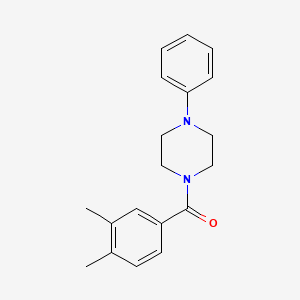

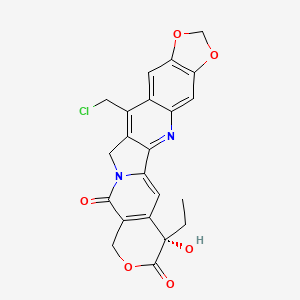
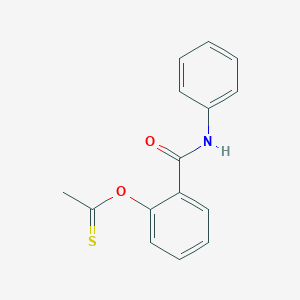
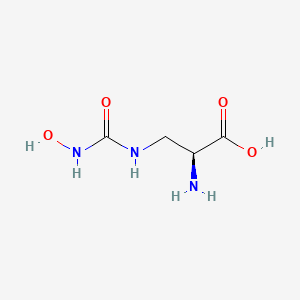
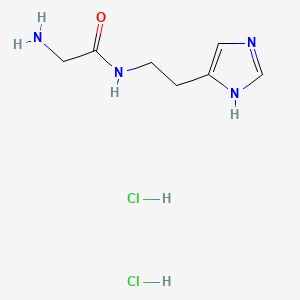
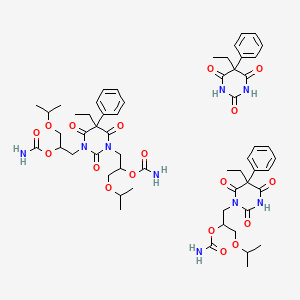
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
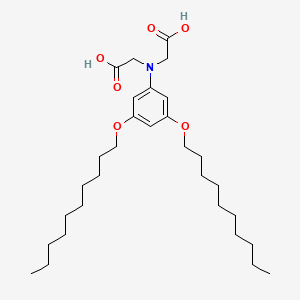
![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)
